molecular formula C15H21N3O3S B563586 Gliclazide-d4 CAS No. 1185039-30-8

Gliclazide-d4

Cat. No.: B563586
CAS No.: 1185039-30-8
M. Wt: 327.435
InChI Key: BOVGTQGAOIONJV-KDWZCNHSSA-N
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Description

Gliclazide-d4 is a deuterated form of Gliclazide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes). Gliclazide belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating the β cells of the pancreas to release insulin .

Mechanism of Action

Target of Action

Gliclazide-d4, like its parent compound Gliclazide, primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .

Mode of Action

This compound binds to the SUR1 receptor, subsequently blocking the ATP-sensitive potassium channels . This binding results in the closure of these channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells . This depolarization triggers the release of insulin, a hormone that regulates blood glucose levels .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it increases both basal insulin secretion and meal-stimulated insulin release . It also enhances peripheral glucose utilization, reduces hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors . These actions collectively contribute to the regulation of blood glucose levels.

Pharmacokinetics

This compound, similar to Gliclazide, is expected to be extensively metabolized by the liver . Its metabolites are excreted in both urine (60-70%) and feces (10-20%) . The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to stimulate insulin secretion and regulate blood glucose levels . It specifically improves the abnormal first phase insulin release in type 2 diabetes, and also has an effect on the second phase . Additionally, this compound, like Gliclazide, may exhibit pleiotropic actions outside pancreatic β cells, such as anti-inflammatory and cellular protective effects, which might be beneficial in the treatment of type 1 diabetes mellitus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formulation factors such as drug concentration, stabilizer, and surfactant percentage can impact the particle size of this compound nanosuspension, thereby affecting its solubility and bioavailability . Moreover, the pH of the gastrointestinal tract can influence the solubility of this compound, thereby affecting its absorption and overall therapeutic efficacy .

Biochemical Analysis

Biochemical Properties

Gliclazide-d4 plays a significant role in biochemical reactions, particularly in the regulation of blood glucose levels . It interacts with the β cell sulfonyl urea receptor (SUR1), subsequently blocking the ATP sensitive potassium channels . This interaction leads to a decrease in potassium efflux, resulting in the depolarization of the β cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It stimulates β cells of the pancreas to release insulin, thereby increasing both basal insulin secretion and meal-stimulated insulin release . This compound also increases peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the β cell sulfonyl urea receptor (SUR1) and subsequent blocking of ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux and depolarization of the β cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels over time . It is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it exhibits a profound hypoglycemic effect, which is even more pronounced when combined with other hypoglycemic agents such as probiotics and bile acids .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized to at least 8 identified metabolites by three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is highly bound to albumin in plasma, leading to high concentrations in the liver, kidneys, skin, lungs, skeletal muscle, intestinal, and cardiac tissue .

Subcellular Localization

Studies on similar compounds like GLUT4 have shown that they traverse both PM-proximal and PM-distal compartments in unstimulated muscle cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gliclazide-d4 involves the incorporation of deuterium atoms into the Gliclazide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

    Preparation of Deuterated Starting Materials: Deuterated reagents such as deuterated solvents (e.g., deuterated water) or deuterated precursors are prepared.

    Synthesis of this compound: The deuterated starting materials are used in the synthesis of this compound, following similar reaction conditions as the synthesis of non-deuterated Gliclazide. This may involve steps such as sulfonylation, cyclization, and purification.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Gliclazide-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Gliclazide-d4 has several scientific research applications, including:

    Pharmacokinetic Studies: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Gliclazide in the body. The deuterium atoms serve as tracers, allowing for more precise measurements.

    Metabolic Studies: The compound is used to study the metabolic pathways and biotransformation of Gliclazide, providing insights into its mechanism of action and potential metabolites.

    Drug Development: this compound is used in drug development to evaluate the efficacy and safety of new formulations or delivery systems.

    Analytical Chemistry: The compound is used as an internal standard in analytical chemistry for the quantification of Gliclazide in biological samples.

Comparison with Similar Compounds

Similar Compounds

    Glimepiride: Another sulfonylurea used to treat type 2 diabetes. It has a longer duration of action compared to Gliclazide.

    Glipizide: A sulfonylurea with a shorter half-life and faster onset of action compared to Gliclazide.

    Glyburide (Glibenclamide): A sulfonylurea with a similar mechanism of action but a higher risk of hypoglycemia.

Uniqueness of Gliclazide-d4

This compound is unique due to the presence of deuterium atoms, which can provide advantages in pharmacokinetic studies by reducing the rate of metabolism and increasing the stability of the compound. This can lead to more accurate and reliable data in research applications.

Biological Activity

Gliclazide-d4 is a deuterated form of gliclazide, a widely used sulfonylurea medication for managing type 2 diabetes mellitus (T2DM). This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and research findings.

Overview of this compound

Gliclazide is primarily known for its ability to stimulate insulin secretion from pancreatic beta cells. The deuterated version, this compound, is utilized in research to better understand metabolic pathways and drug interactions without the confounding effects of the regular gliclazide.

Gliclazide acts on the sulfonylurea receptor (SUR1) located on the ATP-sensitive potassium (KATP_{ATP}) channels in pancreatic beta cells. The binding of gliclazide to these receptors leads to:

  • Closure of KATP_{ATP} channels : This results in depolarization of the cell membrane.
  • Calcium influx : Depolarization opens voltage-gated calcium channels, increasing intracellular calcium levels.
  • Insulin secretion : Elevated calcium levels trigger the exocytosis of insulin granules.

This mechanism enhances both first and second phases of insulin release, which is crucial for maintaining glucose homeostasis in patients with T2DM .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of gliclazide, characterized by:

  • Half-life : Approximately 11 hours.
  • Metabolism : Primarily hepatic, with renal clearance accounting for only about 4% .
  • Bioavailability : this compound has improved stability and bioavailability due to deuteration, which may enhance its efficacy .

Clinical Studies

  • Efficacy Comparison :
    • A study involving 224 patients showed that gliclazide effectively controlled glycemia in 65% of cases when compared to other sulfonylureas .
    • In another trial, gliclazide demonstrated a lower secondary failure rate (7%) compared to glipizide (25.6%) over five years .
  • Safety Profile :
    • Gliclazide has a favorable safety profile with a low incidence of hypoglycemia and minimal weight gain compared to other agents in its class .

Antioxidative Properties

This compound exhibits antioxidative effects by reducing oxidative stress and mitochondrial damage. This property is particularly beneficial in diabetic patients who are prone to oxidative stress-related complications .

Table 1: Comparison of Efficacy Among Sulfonylureas

SulfonylureaGlycemic Control (%)Secondary Failure Rate (%)
Gliclazide657
GlipizideN/A25.6
GlibenclamideN/A17.9

Table 2: Pharmacokinetic Parameters

ParameterGliclazideThis compound
Half-life11 hoursSimilar
MetabolismHepaticEnhanced Stability
Renal Clearance4%Similar

Case Studies

  • Patient Management :
    • In a cohort study involving T2DM patients transitioning from other oral hypoglycemics to gliclazide, significant improvements in HbA1c levels were noted, supporting its role as a first-line therapy in resistant cases .
  • Drug Interaction :
    • A notable interaction was observed between omeprazole and gliclazide, where concomitant use increased the risk of hypoglycemia due to elevated plasma concentrations of gliclazide .

Properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVGTQGAOIONJV-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)NN2CC3CCCC3C2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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